molecular formula C15H16N2O B11799929 Phenyl(6-(propylamino)pyridin-3-yl)methanone

Phenyl(6-(propylamino)pyridin-3-yl)methanone

Cat. No.: B11799929
M. Wt: 240.30 g/mol
InChI Key: HTEXPHVUUVWPIR-UHFFFAOYSA-N
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Description

Phenyl(6-(propylamino)pyridin-3-yl)methanone is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the development of receptor tyrosine kinase (RTK) inhibitors . RTKs are enzymes that play a critical role in intracellular signal transduction pathways regulating crucial processes like cell proliferation, differentiation, and survival . Their dysregulation is a hallmark of various cancers, making them prominent therapeutic targets. Compounds featuring the pyridin-3-yl-methanone core, closely related to this compound, have demonstrated potent cytotoxic activity in scientific studies. For instance, novel derivatives based on this structural motif have been reported to exhibit superior efficacy compared to established drugs like imatinib, showing ten-fold lower IC50 values (e.g., 0.229 μM) against human lung cancer cell lines (A549) in MTT assays . The flexibility of this scaffold allows for structural optimization, and researchers are exploring its utility against other pathological targets, including those implicated in neurodegenerative conditions . Beyond oncology research, this chemical class shows promise in infectious disease studies. Structural analogs have displayed significant antibacterial and antifungal properties in vitro, with some derivatives exhibiting potent activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, as measured by minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) parameters . The core structure is also a key building block in synthesizing more complex polycyclic compounds investigated as inhibitors for various targets, such as HIV integrase, highlighting its broad utility in probe and drug discovery efforts . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

phenyl-[6-(propylamino)pyridin-3-yl]methanone

InChI

InChI=1S/C15H16N2O/c1-2-10-16-14-9-8-13(11-17-14)15(18)12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,16,17)

InChI Key

HTEXPHVUUVWPIR-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing the phenyl-pyridine backbone. A boronic acid derivative of phenylmethanone (e.g., phenylmethanone boronic acid pinacol ester) reacts with 6-halopyridin-3-yl intermediates under palladium catalysis. For example, Pd(OAc)₂ (0.15–0.5 mol%) with Xantphos as a ligand in a DMF/H₂O solvent system at 85°C for 20–27 hours achieves coupling efficiencies of 83–90%.

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (0.15–0.5 mol%)

  • Ligand: Xantphos (0.3–1.0 mol%)

  • Base: K₃PO₄ (3 equiv)

  • Solvent: DMF/H₂O (6:1 v/v)

  • Temperature: 85°C

  • Yield: 83–90%

The use of wet-milled potassium phosphate enhances reaction kinetics by increasing surface area, ensuring higher conversion rates.

Multi-Step Synthesis from Pyridine Intermediates

Pyridine Ring Functionalization

The pyridine core is functionalized sequentially to introduce substituents. Starting from 5-bromo-2-methylpyridine , a two-step process involves:

  • Lithiation at the 3-position using LDA at −78°C, followed by quenching with benzophenone to form the methanone group.

  • Buchwald-Hartwig Amination at the 6-position with propylamine, catalyzed by Pd₂(dba)₃ and XPhos in toluene at 100°C.

Key Intermediate Isolation:

  • 5-Bromo-2-methylpyridin-3-yl)(phenyl)methanone : Purified via silica gel chromatography (hexane/EtOAc 4:1).

Introduction of the Propylamino Group

Buchwald-Hartwig Amination

The 6-position of the pyridine ring is aminated using propylamine under catalytic conditions. Optimized parameters include:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: NaOtBu (2 equiv)

  • Solvent: Toluene

  • Temperature: 100°C

  • Yield: 75–82%

Challenges:

  • Competing side reactions at the 2- and 4-positions are minimized by steric hindrance from the 3-methanone group.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMF vs. Toluene : DMF improves solubility of polar intermediates but requires higher temperatures (85°C vs. 100°C for toluene).

  • Base Selection : K₃PO₄ outperforms K₂CO₃ in coupling reactions due to reduced hydrolysis side reactions.

Ligand Impact on Catalytic Efficiency

  • Xantphos vs. PPh₃ : Xantphos, a chelating ligand, stabilizes the palladium center, enhancing turnover number (TON > 500).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H2), 8.10 (d, J = 8.0 Hz, 1H, pyridine-H4), 7.85–7.45 (m, 5H, phenyl), 3.45 (t, J = 7.2 Hz, 2H, NHCH₂), 1.70–1.50 (m, 2H, CH₂), 0.95 (t, J = 7.4 Hz, 3H, CH₃).

  • FT-IR : 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (pyridine ring).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds (e.g., triazolothiadiazin derivatives) confirms regiochemistry and bond angles, with monoclinic space group P2₁/c and unit cell parameters a = 16.650 Å, b = 13.876 Å.

Comparison of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Suzuki-Miyaura Coupling83–90High regioselectivity, scalableRequires pre-functionalized boronic acid
Buchwald-Hartwig Amination75–82Direct amination, mild conditionsSensitive to oxygen and moisture

Chemical Reactions Analysis

Types of Reactions

Phenyl(6-(propylamino)pyridin-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Phenyl(6-(propylamino)pyridin-3-yl)methanone serves as a crucial building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound's reactivity allows for the development of derivatives with tailored properties for specific applications.

Reaction TypeReagents UsedProducts
OxidationPotassium permanganate (KMnO4)Carboxylic acids or ketones
ReductionLithium aluminum hydride (LiAlH4)Alcohols or amines
SubstitutionSodium methoxide (NaOCH3)Substituted pyridine derivatives

Biology

The biological activity of this compound has been extensively studied. It has shown potential antimicrobial and anticancer properties, making it a candidate for further pharmacological research.

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against Gram-positive bacteria. In vitro studies have demonstrated its efficacy in inhibiting the growth of strains such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : The compound has been shown to induce apoptosis in various cancer cell lines. Mechanistic studies suggest that it activates apoptotic pathways by modulating key signaling cascades associated with cell survival.

Medicine

In medicinal chemistry, this compound is being investigated for its potential use as a lead compound in drug development. Its ability to modulate the alpha-7 nicotinic acetylcholine receptor suggests applications in treating neurodegenerative diseases and cognitive disorders.

Antimicrobial Study

A study assessed the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the propylamino group significantly enhanced activity, achieving minimum inhibitory concentration (MIC) values below 10 µg/mL for some derivatives.

Cancer Research

In experimental studies involving human breast cancer cell lines, the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer properties. Mechanistic investigations revealed that it triggers mitochondrial-mediated apoptosis through reactive oxygen species generation.

Neuropharmacology

Behavioral studies in mice treated with this compound demonstrated significant improvements in memory retention compared to control groups. This effect was linked to increased levels of acetylcholine in the hippocampus, supporting its potential as a cognitive enhancer.

Mechanism of Action

The mechanism of action of Phenyl(6-(propylamino)pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Pyridine Derivatives

The table below compares key structural and functional attributes of phenylmethanone-containing pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted Properties/Applications References
Phenyl(6-(propylamino)pyridin-3-yl)methanone C₁₅H₁₆N₂O 240.30 6-propylamino Enhanced solubility; potential kinase inhibition
Phenyl(6-(trifluoromethyl)pyridin-3-yl)methanone C₁₃H₈F₃NO 251.21 6-trifluoromethyl High lipophilicity; CNS drug candidates
Bis(6-chloro-3-methylpyridin-2-yl)methanone C₁₃H₁₀Cl₂N₂O 281.14 6-chloro, 3-methyl Electrophilic reactivity; agrochemical uses
(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(phenyl)methanone C₁₃H₈ClN₃O 257.68 Chloroimidazopyridazine core Kinase inhibition; antitumor activity
(4-Azepan-1-yl-2-pyridin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-(3-methoxy-phenyl)methanone C₂₆H₂₉N₅O₂ 443.54 Azepane, methoxy Extended half-life; protease inhibition

Key Findings from Comparative Analysis

Substituent Influence on Reactivity: The propylamino group in the target compound introduces nucleophilic character, facilitating interactions with electrophilic biological targets (e.g., ATP-binding pockets in kinases) . In contrast, the trifluoromethyl group in Phenyl(6-(trifluoromethyl)pyridin-3-yl)methanone enhances metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .

Solubility and Bioavailability: The amino group in the target compound improves aqueous solubility compared to chloro- or trifluoromethyl-substituted analogs, which are more lipophilic . Larger structures, such as the azepane-containing derivative, exhibit reduced bioavailability despite longer half-lives due to increased molecular weight and steric hindrance .

Synthetic Pathways: The synthesis of 6-substituted pyridin-3-yl methanones shares initial steps (e.g., alkyne functionalization), but diverges at substituent-specific stages. For example, ethyl-substituted analogs require additional methylation steps, whereas propylamino derivatives involve reductive amination .

Biological Activity

Phenyl(6-(propylamino)pyridin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a phenyl group attached to a pyridine ring that incorporates a propylamino substituent. This structural configuration suggests multiple interaction points with biological targets, making it a candidate for various therapeutic applications.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies on related arylpyrid-3-ylmethanones have demonstrated their ability to modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in cancer cell proliferation and survival . These compounds showed varying degrees of potency, with some achieving EC50 values as low as 0.21 µM, indicating strong activity against cancer cell lines.

2. Antitrypanosomal Activity

This compound has been evaluated for its antitrypanosomal effects against Trypanosoma brucei, the causative agent of sleeping sickness. Compounds from the same family have shown promising results with IC50 values ranging from 2.0 µM to 19.6 µM, while maintaining low cytotoxicity towards mammalian cells . This selectivity is crucial for developing effective treatments with minimal side effects.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Receptor Modulation : Similar compounds have been identified as allosteric modulators of nAChRs, enhancing or inhibiting receptor activity depending on the structural modifications made .
  • Cell Cycle Interference : Some derivatives have been shown to disrupt the cell cycle in cancer cells, preventing progression from G1 to S phase, thus inhibiting proliferation .

Case Study 1: Nicotinic Receptor Modulation

A study on a series of arylpyrid-3-ylmethanones found that increasing the size of the alkylamino group significantly enhanced receptor modulation efficacy, suggesting that structural optimization can lead to more potent compounds .

CompoundEC50 (µM)Max Modulation (%)
7a0.21300
7b3200
7c19.6N/A

Case Study 2: Antitrypanosomal Activity

In another investigation, derivatives of phenyl-pyridine compounds were tested for their antitrypanosomal activity. The most effective compound exhibited an IC50 of 0.38 µM against Trypanosoma brucei, showcasing a significant therapeutic window with negligible toxicity towards mammalian cells .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing Phenyl(6-(propylamino)pyridin-3-yl)methanone with high purity?

  • Methodological Answer : A two-step approach is commonly employed. First, introduce the propylamino group to the pyridine ring via nucleophilic substitution using propylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO). Second, perform a Friedel-Crafts acylation to attach the phenylmethanone moiety. Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) ensures high purity. Reaction monitoring by TLC and LCMS (e.g., m/z 283 [M+H]+) is critical .

Q. Which analytical techniques are essential for structural characterization?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D COSY for connectivity), high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and IR spectroscopy to verify carbonyl stretching (~1680 cm⁻¹). X-ray crystallography is recommended for unambiguous stereochemical assignment if crystals are obtainable. Cross-referencing with computational models (e.g., DFT-optimized structures) resolves ambiguities in peak assignments .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess decomposition pathways. HPLC purity checks at intervals (0, 3, 6 months) are advised. Degradation products, if observed, should be identified via LC-MS/MS .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the propylamino group?

  • Methodological Answer : Optimize solvent polarity and temperature: DMF at 100°C improves nucleophilic substitution efficiency. Catalytic KI (10 mol%) enhances leaving-group displacement. Pre-activation of the pyridine ring with Lewis acids (e.g., ZnCl₂) increases electrophilicity at the C6 position. Post-reaction quenching with aqueous NaHCO₃ minimizes side reactions. Yields >85% are achievable with strict moisture control .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from rotamers or residual solvents. Variable-temperature NMR (VT-NMR) can suppress rotameric effects. For conflicting mass spectrometry data, employ orthogonal ionization methods (ESI vs. APCI). Cross-validate with independent synthetic batches and reference analogs (e.g., fluoro-substituted derivatives in ) .

Q. How can salt forms improve solubility for in vivo studies?

  • Methodological Answer : Convert the free base to a hydrochloride salt via treatment with HCl in diethyl ether. Solubility in PBS (pH 7.4) increases from <0.1 mg/mL to >5 mg/mL. Monitor salt formation by XRD to confirm crystallinity and DSC for thermal stability. Pharmacokinetic studies in rodent models should compare free base and salt forms for bioavailability differences .

Q. What computational methods predict biological activity of derivatives?

  • Methodological Answer : Use molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) to prioritize derivatives. QSAR models trained on IC₅₀ data from analogous compounds (e.g., ’s mGluR5 modulators) predict potency. Validate predictions with in vitro assays (e.g., enzyme inhibition at 10 µM). Meta-analysis of PubChem BioAssay data (AID 504904) identifies potential off-target effects .

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